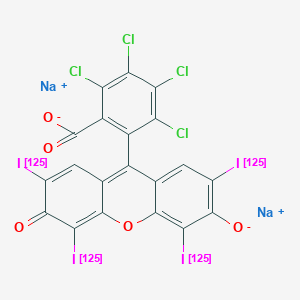
Rose bengal sodium I 125
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rose bengal sodium I 125 is a radiolabeled compound derived from Rose bengal, a synthetic dye belonging to the xanthene class of organic compounds. This compound is primarily used in medical diagnostics and research due to its unique properties, including its ability to stain damaged cells and its radiolabeling with iodine-125, which allows for imaging and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Rose bengal sodium I 125 involves the iodination of Rose bengal. The process typically includes the exchange of Rose bengal in its mono-sodium salt form with elementary iodine-125 in an organic medium. This method ensures a high radiochemical purity of the labeled product . The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired labeling efficiency.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of the starting material through adsorption chromatography before the labeling process. This step is crucial to ensure the high purity and quality of the final product .
化学反应分析
Types of Reactions
Rose bengal sodium I 125 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its photophysical properties.
Reduction: Reduction reactions can occur under specific conditions, altering the oxidation state of the iodine atom.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they often involve controlled environments to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Rose bengal, while substitution reactions can result in various substituted products .
科学研究应用
Rose bengal sodium I 125 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, facilitating the formation of C–C and C–X bonds.
Medicine: It is used in diagnostic imaging, particularly in liver function tests and ophthalmic diagnostics. .
Industry: This compound is used in various industrial applications, including the suppression of bacterial growth in microbiological media
作用机制
The mechanism of action of Rose bengal sodium I 125 involves its ability to stain damaged cells and tissues. The compound binds to the nuclei and cell walls of dead or degenerated epithelial cells, allowing for visualization under specific imaging techniques . In photodynamic therapy, the compound produces reactive oxygen species upon light activation, leading to the destruction of targeted cells .
相似化合物的比较
Rose bengal sodium I 125 is unique compared to other similar compounds due to its radiolabeling with iodine-125, which enhances its imaging and therapeutic capabilities. Similar compounds include:
Fluorescein: Another xanthene dye used in diagnostic imaging but lacks the radiolabeling feature.
Eosin: A related dye used in histology for staining tissues but does not have the same photodynamic properties .
This compound stands out due to its combination of staining, radiolabeling, and photodynamic properties, making it a versatile tool in various scientific and medical applications.
属性
分子式 |
C20H2Cl4I4Na2O5 |
|---|---|
分子量 |
1009.6 g/mol |
IUPAC 名称 |
disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(125I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25-2,26-2,27-2,28-2;; |
InChI 键 |
UWBXIFCTIZXXLS-GQTHTECASA-L |
手性 SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])[O-])[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)


![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)






![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)


![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)
